molecular formula C17H25NO2 B176931 Tert-butyl 2-benzylpiperidine-1-carboxylate CAS No. 136423-06-8

Tert-butyl 2-benzylpiperidine-1-carboxylate

Cat. No.: B176931
CAS No.: 136423-06-8
M. Wt: 275.4 g/mol
InChI Key: RSMLBZLGNDVECE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-benzylpiperidine-1-carboxylate typically involves the reaction of 2-benzylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 2-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-benzylpiperidine-1-carboxylate is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-benzylpiperidine-1-carboxylate: (CAS 1853230-29-1)

    This compound: (CAS 136423-06-8)

Comparison: : this compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to other similar compounds, it has distinct chemical properties that make it suitable for specific applications in research and industry .

Biological Activity

Tert-butyl 2-benzylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound features a piperidine ring substituted with a tert-butyl and a benzyl group, which contributes to its lipophilicity and interaction with biological targets. The structure can be represented as follows:

C1C2C3C4C5C6C7C8C9C10C11C12\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}

Research indicates that compounds similar to this compound may inhibit essential proteins involved in cellular processes. For instance, studies have shown that derivatives can act as inhibitors of the FtsZ protein, crucial for bacterial cell division. This inhibition leads to cell death, making it a valuable target for antibiotic development .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in altering bacterial morphology by inhibiting FtsZ, leading to aberrant division septum localization .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli>250 µM

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human adenocarcinomic alveolar basal epithelial cells (A549). The results indicated no significant cytotoxicity at concentrations up to 64 µg/mL after 7 hours of exposure .

Concentration (µg/mL) Cell Viability (%)
0100
6498
Control (α-hemolysin)~30

Cancer Therapy

Recent studies have explored the potential of piperidine derivatives in cancer therapy. For example, certain derivatives have shown promising results in inducing apoptosis in tumor cells, outperforming established chemotherapeutics like bleomycin .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It has been suggested that such compounds can inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission and potentially alleviating symptoms associated with neurodegeneration .

Study on Anticancer Activity

In a comparative study involving various piperidine derivatives, this compound was evaluated for its ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to control groups, indicating its potential as an anticancer agent .

Neuroprotective Study

Another study focused on the neuroprotective effects of piperidine derivatives against oxidative stress in neuroblastoma cell lines. Results indicated that certain derivatives could penetrate the blood-brain barrier and exhibit low neurotoxicity while effectively inhibiting AChE .

Properties

IUPAC Name

tert-butyl 2-benzylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMLBZLGNDVECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597603
Record name tert-Butyl 2-benzylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136423-06-8
Record name tert-Butyl 2-benzylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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